molecular formula C10H12ClNO B6273404 rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine CAS No. 2307784-99-0

rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine

Cat. No. B6273404
CAS RN: 2307784-99-0
M. Wt: 197.7
InChI Key:
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Description

Rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine, otherwise known as Rac-PCO, is a chiral amine compound with potential applications in the fields of pharmaceuticals, organic synthesis and medicinal chemistry. Rac-PCO has been of particular interest due to its stereospecificity, which is essential for the development of new drugs.

Scientific Research Applications

Rac-PCO has been studied for its potential applications in the fields of pharmaceuticals, organic synthesis and medicinal chemistry. In pharmaceuticals, Rac-PCO has been studied for its ability to act as a chiral catalyst, which is important for the synthesis of drugs. In organic synthesis, Rac-PCO has been studied for its ability to act as a chiral ligand, which is important for the synthesis of optically active compounds. In medicinal chemistry, Rac-PCO has been studied for its ability to act as a chiral drug, which is important for the development of new drugs.

Mechanism of Action

Rac-PCO acts as a chiral catalyst, ligand, or drug by binding to specific sites on proteins and enzymes. This binding activates the proteins and enzymes, which then catalyze the desired reaction. Rac-PCO can also act as an inhibitor, preventing the binding of other molecules to the protein or enzyme.
Biochemical and Physiological Effects
Rac-PCO has been studied for its potential effects on biochemical and physiological processes. In biochemical processes, Rac-PCO has been found to act as a chiral catalyst, which can accelerate the rate of reaction. In physiological processes, Rac-PCO has been found to act as a chiral drug, which can modulate the activity of various proteins and enzymes.

Advantages and Limitations for Lab Experiments

Rac-PCO has several advantages for lab experiments. It is relatively easy to synthesize, and it is highly stereospecific, which is important for the synthesis of optically active compounds. However, Rac-PCO also has several limitations. It is expensive, and it has a limited shelf life, which can make it difficult to store and use in experiments.

Future Directions

Rac-PCO has potential applications in the fields of pharmaceuticals, organic synthesis, and medicinal chemistry. In pharmaceuticals, Rac-PCO could be used as a chiral catalyst to synthesize new drugs. In organic synthesis, Rac-PCO could be used as a chiral ligand to synthesize optically active compounds. In medicinal chemistry, Rac-PCO could be used as a chiral drug to modulate the activity of proteins and enzymes. Additionally, further research could be done to study the potential effects of Rac-PCO on biochemical and physiological processes.

Synthesis Methods

Rac-PCO can be synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with ethyl chloroformate in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the ethyl ester of 4-chlorophenol, which is then reacted with ammonia in the presence of a base catalyst to form Rac-PCO.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-chlorophenylglyoxylate by reacting 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid.", "Step 2: Reduction of ethyl 4-chlorophenylglyoxylate to ethyl (4-chlorophenyl)hydroxyacetate using sodium borohydride in ethanol.", "Step 3: Conversion of ethyl (4-chlorophenyl)hydroxyacetate to rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-one by reacting with sodium hydroxide in water.", "Step 4: Conversion of rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-one to rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine by reacting with hydrochloric acid and diethyl ether." ] }

CAS RN

2307784-99-0

Product Name

rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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